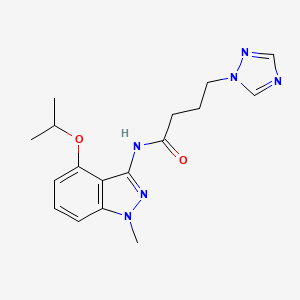![molecular formula C21H23N3O4 B5594749 8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594749.png)
8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multi-step chemical processes. These derivatives are synthesized for their potential pharmacological activities. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized, displaying significant inhibitory action on neural Ca-uptake and protective action against triethyltin-induced brain edema and memory and learning deficits (Tóth et al., 1997). Additionally, novel synthetic routes have been explored for related compounds, such as the development of an 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, showcasing the compound's versatility for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their spirocyclic framework, which is integral to their biological activity. The crystal structure analysis of related compounds reveals intricate details about their spatial arrangement, contributing to their reactivity and interaction with biological targets. For example, the synthesis and crystal structure of 2-oxo-3-phenyl, 1-oxaspiro [4.5] dec-3-en-4-yl 4-chlorobenzoate have been documented, providing insights into the molecule's configuration and the relationship between its structure and activity (Wang et al., 2011).
Applications De Recherche Scientifique
Antihypertensive Activity
Research has shown that certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants substituted with specific groups, demonstrate significant antihypertensive effects. For example, compounds substituted at the 8 position with 2-(3-indolyl)ethyl groups were found to possess antihypertensive properties, with activities influenced by substitutions at the 4 position. These compounds were tested in spontaneous hypertensive rats, and some exhibited mixed alpha- and beta-adrenergic receptor blocking effects, suggesting potential as antihypertensive agents (Caroon et al., 1981).
Inhibition of Neural Calcium Uptake
A series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their in vitro inhibitory action on calcium uptake into cerebrocortical synaptosomes. These compounds displayed potent inhibitory action and offered protection against brain edema induced by triethyltin chloride in rats. Some compounds also demonstrated antihypoxic action and prevention of learning and memory deficits elicited by various agents, indicating their potential in treating conditions related to brain edema and memory impairments (Tóth et al., 1997).
Muscarinic Agonists
A study synthesized a series of compounds related to M1 muscarinic agonists, exploring their potential in treating memory impairments. Certain derivatives exhibited high affinities for both M1 and M2 receptors and showed antiamnesic activity, indicating their utility in addressing cognitive deficits associated with neurological disorders (Tsukamoto et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
8-(6-oxo-1H-pyridine-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-18-7-6-17(14-22-18)19(26)23-12-9-21(10-13-23)15-24(20(27)28-21)11-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRIXPMBERJLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)


![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)
![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)

![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)

